Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C10H18FNO2 and a molecular weight of 203.26 g/mol . It is a solid at room temperature and is commonly used in various chemical and pharmaceutical research applications.
Preparation Methods
The synthesis of tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with fluoromethylating agents. One common synthetic route includes the reaction of pyrrolidine with tert-butyl chloroformate and a fluoromethylating agent under controlled conditions . The reaction conditions often require a base such as triethylamine and a solvent like dichloromethane. Industrial production methods may involve similar synthetic routes but are optimized for larger scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate is widely used in scientific research, particularly in the fields of chemistry and pharmaceuticals. It serves as an important intermediate in the synthesis of various biologically active compounds. In medicinal chemistry, it is used to develop new drugs and therapeutic agents due to its unique chemical properties . Additionally, it is employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The fluoromethyl group can participate in various biochemical interactions, influencing the compound’s reactivity and binding affinity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate can be compared with other similar compounds such as tert-butyl 2-(chloromethyl)pyrrolidine-1-carboxylate and tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate. These compounds share similar structural features but differ in their halogen substituents. The presence of different halogens can influence the compound’s reactivity, stability, and biological activity . This compound is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18FNO2/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11/h8H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFAOXBZSEABMKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CF |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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